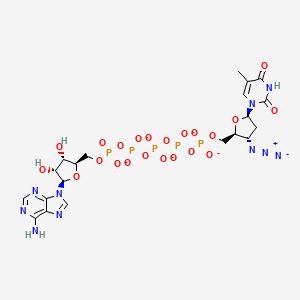

![molecular formula C33H35N3O7 B10776986 5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid](/img/structure/B10776986.png)

5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Estos compuestos contienen una secuencia de exactamente dos alfa-aminoácidos unidos por un enlace peptídico . RU85053 ha sido estudiado por su potencial como un inhibidor de alta afinidad, particularmente en el contexto de proteínas de señalización como la proto-oncogen tirosina-proteína cinasa Src .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de RU85053 involucra múltiples pasos, comenzando con los alfa-aminoácidos apropiados. Los pasos clave incluyen la formación de enlaces peptídicos entre los aminoácidos y modificaciones posteriores para introducir grupos funcionales que aumentan su afinidad de unión a las proteínas diana. Las condiciones de reacción típicamente implican el uso de reactivos de acoplamiento, grupos protectores y solventes que facilitan la formación de la estructura dipeptídica deseada .

Métodos de Producción Industrial

La producción industrial de RU85053 probablemente involucraría técnicas de síntesis de péptidos a gran escala, como la síntesis de péptidos en fase sólida (SPPS) o la síntesis en fase de solución. Estos métodos permiten la producción eficiente y escalable de dipéptidos con alta pureza y rendimiento. La elección del método depende de factores como la complejidad de la secuencia del péptido y la escala de producción deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

RU85053 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en productos reducidos.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo facilitado por reactivos y condiciones específicos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de RU85053 incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores que facilitan las reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del disolvente, se optimizan para lograr los productos deseados con alta eficiencia .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de RU85053 dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados con afinidad de unión mejorada, mientras que las reacciones de reducción pueden producir formas reducidas con actividad biológica alterada .

Aplicaciones Científicas De Investigación

Química: RU85053 sirve como un compuesto modelo para estudiar la síntesis de péptidos y el desarrollo de inhibidores de alta afinidad.

Biología: Se utiliza para investigar las interacciones de unión con proteínas de señalización, particularmente la proto-oncogen tirosina-proteína cinasa Src.

Medicina: RU85053 tiene posibles aplicaciones terapéuticas como inhibidor de las vías de señalización implicadas en el cáncer y otras enfermedades.

Mecanismo De Acción

RU85053 ejerce sus efectos al unirse a objetivos moleculares específicos, como la proto-oncogen tirosina-proteína cinasa Src. La unión de RU85053 al dominio SH2 de Src implica la formación de una red compleja de enlaces de hidrógeno dentro del bolsillo de fosfotirosina. Esta interacción inhibe la actividad de Src, modulando así las vías de señalización implicadas en el crecimiento y la proliferación celular .

Comparación Con Compuestos Similares

RU85053 es único en su capacidad de unirse al dominio SH2 de Src con alta afinidad. Los compuestos similares incluyen otros dipéptidos e inhibidores basados en péptidos que se dirigen a las proteínas de señalización. Algunos de estos compuestos incluyen:

Nilotinib: Un inhibidor de la tirosina cinasa utilizado en el tratamiento de la leucemia mieloide crónica.

Sonidegib: Un inhibidor de la vía hedgehog utilizado en el tratamiento del carcinoma de células basales.

Regorafenib: Un inhibidor de múltiples cinasas utilizado en el tratamiento del cáncer colorrectal.

Propiedades

Fórmula molecular |

C33H35N3O7 |

|---|---|

Peso molecular |

585.6 g/mol |

Nombre IUPAC |

5-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-(carboxymethyl)benzoic acid |

InChI |

InChI=1S/C33H35N3O7/c1-21(37)34-29(18-23-12-15-26(19-30(38)39)27(17-23)33(42)43)31(40)35-28-9-5-6-16-36(32(28)41)20-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,28-29H,5-6,9,16,18-20H2,1H3,(H,34,37)(H,35,40)(H,38,39)(H,42,43)/t28-,29-/m0/s1 |

Clave InChI |

CEKLBQMULVLLTD-VMPREFPWSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

SMILES canónico |

CC(=O)NC(CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydroxy-2-[(methylsulfanyl)methyl]-5-(4-oxo-4,5-dihydro-3H-pyrrolo[3,2-D]pyrimidin-7-YL)pyrrolidinium](/img/structure/B10776911.png)

![(2S,5R,6R)-6-({(6S)-6-[(ammonioacetyl)amino]-6-carboxylatohexanoyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10776927.png)

![[(3S)-3,4-di(hexanoyloxy)butyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B10776940.png)

![[2-(1-Amino-2-Hydroxy-Propyl)-4-(1h-Indol-3-Ylmethylene)-5-Oxo-4,5-Dihydro-Imidazol-1-Yl]-Acetaldehyde](/img/structure/B10776953.png)

![4-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyoxane-2,3,5-triol](/img/structure/B10776975.png)